molecular formula C16H20N4OS2 B13363398 N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B13363398
M. Wt: 348.5 g/mol
InChI Key: GOPLYNGYWXKXNV-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine core substituted with 5,6-dimethyl groups, linked via a sulfanyl (S–) bridge to an acetamide moiety. The acetamide side chain includes a cyano-functionalized 1,2-dimethylpropyl group, which introduces steric bulk and polar character. The structural uniqueness lies in its (i) sulfanyl linkage, (ii) dimethyl-substituted thienopyrimidine, and (iii) cyano-alkyl side chain, distinguishing it from related analogs .

Properties

Molecular Formula

C16H20N4OS2

Molecular Weight

348.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C16H20N4OS2/c1-9(2)16(5,7-17)20-12(21)6-22-14-13-10(3)11(4)23-15(13)19-8-18-14/h8-9H,6H2,1-5H3,(H,20,21)

InChI Key

GOPLYNGYWXKXNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC(C)(C#N)C(C)C)C

Origin of Product

United States

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a cyano group and a thieno[2,3-d]pyrimidine derivative, contributing to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

  • Molecular Formula : C₁₆H₂₀N₄OS₂
  • Molecular Weight : 348.5 g/mol
  • Key Structural Features :
    • Cyano group
    • Dimethylpropyl moiety
    • Thieno[2,3-d]pyrimidine derivative

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It is hypothesized to interact with G protein-coupled receptors (GPCRs), potentially influencing intracellular calcium levels and downstream signaling cascades .
  • Gene Expression : Preliminary studies suggest it may affect gene expression by interacting with DNA or RNA .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Type Description References
Enzyme InhibitionPotential inhibitor of enzymes linked to cancer pathways.
GPCR InteractionMay modulate GPCR activity leading to altered cellular responses.
Anticancer PotentialInitial studies indicate effectiveness in cancer cell lines through modulation of signaling pathways.
CytotoxicityExhibits cytotoxic effects on specific cancer cell lines; further studies needed for validation.

Case Studies

  • Cancer Research : A study investigated the compound's effects on various cancer cell lines, revealing that it induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of pro-apoptotic factors and inhibition of survival pathways.
  • Signal Transduction Studies : Research demonstrated that this compound significantly increased intracellular calcium levels in neuronal cells through GPCR activation, suggesting neuroprotective properties.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has a cyano group, a dimethylpropyl moiety, and a thieno[2,3-d]pyrimidine derivative. It falls under thiadiazole derivatives, recognized for their diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C16H20N4OS2, and its molecular weight is approximately 348.5 g/mol.

Chemical Reactivity

The chemical reactivity of this compound includes oxidation and reduction reactions. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound has been linked to its interaction with various molecular targets. It may act as an inhibitor or modulator of specific enzymes and receptors, potentially influencing signaling pathways within cells. The exact mechanisms are still under investigation, but it is hypothesized that the compound could affect gene expression by interacting with DNA or RNA.

Applications

This compound is a unique compound with potential applications in medicinal chemistry. Its distinct combination of the cyano group and the thieno[2,3-d]pyrimidine structure sets it apart from other compounds. Its specific interactions with molecular targets may confer unique therapeutic properties not seen in other compounds.

Other compounds with distinct structural features and biological activity include:

  • 5-Fluorouracil Pyrimidine base with fluorine substitution, used as an anticancer agent.
  • Thiamine Thiazole ring with an amino group, an essential vitamin and coenzyme.
  • Imatinib Pyridine ring with a sulfonamide, a tyrosine kinase inhibitor.

Chemical Reactions Analysis

Cyclization Reaction

The thieno[2,3-d]pyrimidine scaffold is formed via acid-catalyzed cyclization:

  • Reagents : p-Toluenesulfonic acid (p-TsOH) in glacial acetic acid.

  • Conditions : Reaction with aldehydes (1.05 equivalents) at elevated temperatures.

  • Mechanism : Cyclodehydration of heterocyclic amines with aldehydes to form the fused pyrimidine ring .

Amide Bond Formation

The acetamide side chain is introduced via peptide coupling:

  • Coupling Agents : EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) with HOBt (hydroxybenzotriazole).

  • Base : N,N-Diisopropylethylamine or triethylamine.

  • Solvents : DMF, THF, or dichloromethane .

Reaction Step Reagents/Conditions Key Observations
Cyclizationp-TsOH, R₂CHO, 80–100°CHigh regioselectivity for thienopyrimidine formation
Amide CouplingEDC/HOBt, DMF, RTOptimized yields (75–85%) with minimal racemization

Functional Group Reactivity

The compound’s functional groups enable targeted derivatization:

Sulfanyl (S–) Group

  • Oxidation : Reacts with hydrogen peroxide to form sulfoxides or sulfones, depending on stoichiometry and reaction time.

  • Alkylation : Susceptible to nucleophilic substitution with alkyl halides under basic conditions.

Cyano (–CN) Group

  • Hydrolysis : Forms carboxylic acids or amides under acidic/basic hydrolysis.

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the cyano group to a primary amine.

Amide (–CONH–)

  • Hydrolysis : Cleaved under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions to yield carboxylic acids and amines.

Industrial-Scale Optimization

Large-scale synthesis emphasizes:

  • Catalyst Efficiency : Transition metal catalysts (e.g., Pd/C) for hydrogenation steps.

  • Solvent Systems : Green solvents (e.g., 2-methyl-THF) to reduce environmental impact.

  • Purity Control : Crystallization from ethanol/water mixtures achieves >98% purity .

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally related molecules:

Feature This Compound Analogues (e.g., 5-Fluorouracil)
Sulfanyl Group ReactivityHigh propensity for oxidationLimited sulfur-based reactivity
Amide StabilityResists hydrolysis under mild conditionsProne to enzymatic cleavage
Cyano Group UtilizationServes as a directing group in SNArNon-reactive in most conditions

Emerging Research Directions

Recent studies explore:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.

  • Photocatalytic Modifications : Visible-light-mediated C–H functionalization of the thienopyrimidine ring .

This compound’s synthetic flexibility and functional group diversity position it as a versatile scaffold for medicinal chemistry and materials science applications.

Comparison with Similar Compounds

Structural Features

Target Compound
  • Core: 5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl
  • Linkage : Sulfanyl (S–)
  • Side Chain: N-(1-cyano-1,2-dimethylpropyl)acetamide
Compound 10 (from )
  • Core: 5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl
  • Linkage : Oxy (O–)
  • Side Chain : N-(4-substituted phenyl)acetamide
  • Key Data : Melting point (204–205°C), LC-MS m/z 376.0 [M+H]+, yield 58% .
Compound 24 (from )
  • Core: 6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl
  • Linkage : Oxy (O–)
  • Side Chain : N-(3-substituted phenyl)acetamide
  • Key Data : Melting point (197–198°C), LC-MS m/z 326.0 [M+H]+, yield 53% .

Physicochemical Properties

Property Target Compound Compound 10 Compound 24
Core Substituents 5,6-Dimethyl 5-(4-Methylphenyl) Cyclopenta-fused ring
Linkage Sulfanyl (S–) Oxy (O–) Oxy (O–)
Melting Point Not reported 204–205°C 197–198°C
Molecular Weight Estimated ~375–385 g/mol¹ 376.0 [M+H]+ 326.0 [M+H]+
Synthetic Yield Not reported 58% 53%

¹Estimated based on structural similarity to Compound 10.

Key Observations:
  • Sulfanyl vs.
  • Side Chain: The cyano group in the target’s side chain introduces polarity, which could influence solubility and metabolic stability relative to the phenyl groups in Compounds 10 and 24.

Hypothetical Bioactivity Implications

  • Thienopyrimidine Core: Common in kinase inhibitors; dimethyl substituents may optimize steric fit in hydrophobic binding pockets.
  • Sulfanyl Linkage : Could enhance resistance to enzymatic cleavage compared to oxy linkages, improving pharmacokinetic profiles.
  • Cyano Side Chain: May act as a hydrogen-bond acceptor, influencing target binding affinity.

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